2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives have been the subject of extensive research due to their versatile applications in medicinal chemistry. For instance, novel derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized and analyzed for their structural properties using various spectroscopic methods. Theoretical calculations were performed to determine the lipophilicity of these compounds, which is crucial for understanding their biological interactions (El-Tombary, 2013).
Pharmacological Activities
Various studies have been conducted to evaluate the pharmacological potentials of this chemical class:
Anti-Inflammatory and Ulcerogenicity Studies:
- Some derivatives of Pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibited significant anti-inflammatory activity and minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Diuretic Activity:
- Thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives were synthesized and their diuretic, natriuretic, and kaliuretic activities were assessed, revealing structure-activity relationships crucial for their pharmacological effects (Monge et al., 1990).
TRPV1 Antagonists:
- A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines were identified and synthesized as TRPV1 antagonists, showcasing the chemical class's potential in modulating pain perception and inflammation (Lebsack et al., 2009).
Antihyperlipaemic Activity:
- Thieno(2,3-d)pyrimidin-4-(3H) ones demonstrated noteworthy antihyperlipaemic activity, with certain derivatives showing serum triglyceride lowering activity comparable to established drugs (Shishoo et al., 1990).
Pharmacological Screening for Various Activities:
- Derivatives of 5H-thiazolo[3,2-a]pyrimidine-5-ones were synthesized and evaluated for their pharmacological activities, including anti-inflammatory and ulcer inhibitory effects (Doria et al., 1985).
Antiplatelet and Antiphlogistic Activities:
- Novel polycyclic pyrimidine derivatives were developed and screened for anti-aggregatory/antiphlogistic activities, indicating the chemical class's potential in cardiovascular therapeutics (Bruno et al., 2001).
Anti-inflammatory and Antimicrobial Agents:
- Structurally related 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating their dual therapeutic potentials (Bekhit et al., 2003).
Antiviral Activity:
- Thiazolopyrimidine nucleosides like 7-thia-8-oxoguanosine exhibited broad-spectrum antiviral activities against a variety of viruses, highlighting their potential in antiviral therapy (Smee et al., 1990).
Anticonvulsant Activity:
- N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines were synthesized and tested for their anticonvulsant activities, contributing to the field of neuropharmacology (Kelley et al., 1995).
Gastroprotective Activity:
- 4H-pyrido[1,2-a]pyrimidin-4-ones were synthesized and their cytoprotective effects against gastric damage were investigated, indicating their potential in managing gastric ulcers (Hermecz et al., 1992).
properties
IUPAC Name |
2-methylsulfanyl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-4-3(12-6)5(10)8-2-7-4/h2H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCFCWTEILHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one | |
CAS RN |
119011-50-6 | |
Record name | 2-(methylsulfanyl)-4H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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